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Compound of Interest

Compound Name:

5-Chloro-2-

methoxyphenylhydrazine

hydrochloride

Cat. No.: B1587331 Get Quote

An In-Depth Technical Guide to 5-Chloro-2-methoxyphenylhydrazine Hydrochloride:

Structure, Analysis, and Applications

Abstract
5-Chloro-2-methoxyphenylhydrazine hydrochloride (CAS No: 5446-16-2) is a substituted

hydrazine salt that serves as a critical intermediate and versatile building block in synthetic

organic chemistry.[1] Its structural features, particularly the chlorinated and methoxylated

phenyl ring, make it a valuable precursor in the synthesis of fine chemicals and complex

molecular scaffolds for pharmaceutical research. This guide provides a comprehensive

technical overview of its chemical structure, physicochemical properties, and, most importantly,

a detailed exposition of the analytical methodologies required for its characterization and

quality control. Tailored for researchers and professionals in drug development, this document

elucidates the causality behind analytical choices, offering field-proven insights into

spectroscopic and chromatographic techniques to ensure empirical integrity.

Molecular Identity and Physicochemical Profile
A precise understanding of the molecule's fundamental properties is the cornerstone of its

effective application in research and development.
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The compound consists of a hydrazine group attached to a benzene ring, which is substituted

with a chloro group at position 5 and a methoxy group at position 2. It is supplied as a

hydrochloride salt to improve stability and handling.

Caption: Chemical structure of 5-Chloro-2-methoxyphenylhydrazine hydrochloride.

Physicochemical Data
The key properties of 5-Chloro-2-methoxyphenylhydrazine hydrochloride are summarized

below. These data are critical for determining appropriate storage conditions, solvent selection,

and handling procedures.

Property Value Reference(s)

CAS Number 5446-16-2 [1][2][3][4]

Molecular Formula C₇H₉ClN₂O · HCl [1]

Molecular Weight 209.07 g/mol [1][2][3]

Appearance Solid [4]

Melting Point
195-196 °C (with

decomposition)
[1][4]

SMILES COC1=C(C=C(C=C1)Cl)NN.Cl [1][2]

InChI Key
GOMLDPWKBMXMEX-

UHFFFAOYSA-N

Storage

Store in a dry, cool, and well-

ventilated place (2-8°C

recommended for long-term).

[2][5]

Synthesis Pathway Overview
As an intermediate, the synthesis of 5-Chloro-2-methoxyphenylhydrazine hydrochloride is

a key industrial process. The most common and established route begins with the

corresponding aniline, 5-chloro-2-methoxyaniline. This pathway involves a two-step process:

diazotization followed by reduction.
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Diazotization: The primary aromatic amine (5-chloro-2-methoxyaniline) is treated with sodium

nitrite (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), at low

temperatures (0-5 °C) to form a diazonium salt.

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine.

Common reducing agents for this transformation include tin(II) chloride (SnCl₂) or catalytic

hydrogenation.[6] The final product is isolated as a stable hydrochloride salt.

5-Chloro-2-methoxyaniline

Diazonium Salt Intermediate

  1. NaNO₂, HCl
  2. 0-5 °C

5-Chloro-2-methoxyphenylhydrazine HCl

  Reduction
  (e.g., SnCl₂ or H₂/Catalyst)

Click to download full resolution via product page

Caption: Generalized synthesis workflow for 5-Chloro-2-methoxyphenylhydrazine HCl.

Comprehensive Analytical Characterization
Rigorous analytical characterization is non-negotiable to validate the identity, purity, and

stability of chemical intermediates in a research or manufacturing setting. The following

protocols are designed as self-validating systems.

Spectroscopic Analysis
Causality: NMR spectroscopy is the most powerful technique for the unambiguous structural

elucidation of organic molecules. ¹H NMR confirms the number and connectivity of protons,

while ¹³C NMR provides information about the carbon framework.
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Experimental Protocol (¹H NMR):

Accurately weigh 5-10 mg of the sample.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the

compound is a salt).

Transfer the solution to a 5 mm NMR tube.

Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

Process the data, referencing the residual solvent peak (e.g., DMSO at ~2.50 ppm).

Predicted ¹H NMR Signals

(in DMSO-d₆)
Multiplicity Assignment

~10.1 ppm Broad Singlet Hydrazine protons (NH, NH₂)

~7.0-7.2 ppm Multiplet 3 Aromatic protons (Ar-H)

~3.8 ppm Singlet Methoxy protons (OCH₃)

Note: Chemical shifts are predictive and may vary based on solvent and concentration.

Causality: MS is employed to confirm the molecular weight of the compound and to analyze its

isotopic distribution, which is particularly informative due to the presence of a chlorine atom.

The characteristic 3:1 ratio of the M and M+2 isotope peaks provides strong evidence for a

monochlorinated compound.

Experimental Protocol (ESI-MS):

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or

acetonitrile/water.

Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a mass

analyzer (e.g., Quadrupole or TOF).

Acquire the spectrum in positive ion mode.
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Predicted Mass-to-Charge

Ratios (m/z)
Adduct Identity

173.0476 [M+H]⁺ Protonated free base

195.0296 [M+Na]⁺ Sodiated free base

Data predicted for the free base C₇H₉ClN₂O.[7]

Causality: FTIR spectroscopy is a rapid and effective method for identifying the functional

groups present in a molecule. The presence of N-H, C-O, C-Cl, and aromatic C=C bonds can

be quickly verified.

Experimental Protocol (KBr Pellet):

Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate

mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from

4000 to 400 cm⁻¹.

Characteristic FTIR

Absorption Bands (cm⁻¹)
Functional Group Vibration Type

3200-3400 N-H Stretching (Hydrazine)

2850-3000 C-H
Stretching (Aromatic &

Aliphatic)

1500-1600 C=C Stretching (Aromatic Ring)

1200-1250 C-O Stretching (Aryl Ether)

700-800 C-Cl Stretching

Chromatographic Purity Assessment

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pubchemlite.lcsb.uni.lu/e/compound/408926
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587331?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Causality: RP-HPLC is the industry-standard method for determining the purity of

pharmaceutical intermediates and active ingredients. It separates the main compound from any

impurities, such as starting materials, byproducts, or degradation products, allowing for precise

quantification.[8]

Experimental Protocol:

Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a suitable

solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL. Dilute as necessary

to fall within the linear range of the detector.

Chromatographic System: Use a standard HPLC system equipped with a UV detector.

Analysis: Inject 5-10 µL of the sample solution and run the chromatographic method.

Data Analysis: Integrate the peak areas. Purity is calculated as the percentage of the main

peak area relative to the total area of all peaks.

Typical HPLC Method Parameters

Column C18, 4.6 x 150 mm, 5 µm

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Gradient
Start with 10% B, ramp to 90% B over 15

minutes, hold for 2 minutes, then re-equilibrate.

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Detection Wavelength 254 nm

This method is a representative example and may require optimization.
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Structural Confirmation Purity Assessment

NMR Spectroscopy
(¹H, ¹³C) Mass Spectrometry FTIR Spectroscopy RP-HPLC

Sample of 5-Chloro-2-
methoxyphenylhydrazine HCl

Identity Molecular Weight Functional Groups Purity (%)

Click to download full resolution via product page

Caption: Integrated workflow for the analytical characterization of the compound.

Applications in Drug Discovery and Chemical
Synthesis
5-Chloro-2-methoxyphenylhydrazine hydrochloride is not an end product but a crucial

starting material. Its utility stems from the reactivity of the hydrazine moiety and the specific

substitution pattern on the phenyl ring.

Fischer Indole Synthesis: Hydrazines are the quintessential reagents for the Fischer indole

synthesis, one of the oldest and most reliable methods for preparing the indole scaffold. This

heterocyclic core is present in a vast number of pharmaceuticals, including tryptans, anti-

inflammatory agents, and anti-cancer drugs.

Precursor for Heterocyclic Compounds: Beyond indoles, this intermediate is used to

synthesize a variety of other heterocyclic systems, such as pyrazoles and indazoles, which

are also privileged structures in medicinal chemistry.

Influence of Substituents: The chloro and methoxy groups are not merely passive

substituents. They play active roles in modulating the electronic properties and lipophilicity of

the final molecules, which can significantly impact their biological activity, metabolic stability,

and pharmacokinetic profile.[9][10]
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Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical reagent.

GHS Hazard Information:[1]

Pictograms: GHS07 (Exclamation Mark), GHS08 (Health Hazard)

Signal Word: Warning

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315

(Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335

(May cause respiratory irritation), H351 (Suspected of causing cancer).

Safe Handling Procedures:

Handle in a well-ventilated area or a chemical fume hood.[5]

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves,

safety goggles, and a lab coat.[11][12]

Avoid formation of dust and aerosols.[5]

Keep away from incompatible materials such as strong oxidizing agents.[11]

Storage Recommendations:

Store the container tightly closed in a dry, cool, and well-ventilated place.[5]

For long-term stability, storage at 2-8°C is recommended.[2]

Conclusion
5-Chloro-2-methoxyphenylhydrazine hydrochloride is a high-value chemical intermediate

whose proper use is predicated on a thorough understanding of its properties and a rigorous

application of analytical chemistry. The integrated workflow of spectroscopic and

chromatographic techniques detailed in this guide provides a robust framework for researchers

to confirm the compound's identity and assess its purity with confidence. By synthesizing
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technical accuracy with the logic behind experimental design, this guide serves as a practical

resource for scientists and developers leveraging this versatile building block in the pursuit of

new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 5-Chloro-2-methoxyphenylhydrazine hydrochloride | 5446-16-2 | FC66912 [biosynth.com]

2. chemscene.com [chemscene.com]

3. scbt.com [scbt.com]

4. (5-CHLORO-2-METHOXY-PHENYL)-HYDRAZINE HYDROCHLORIDE | 5446-16-2
[chemicalbook.com]

5. echemi.com [echemi.com]

6. KR20040013626A - Preparation of methoxyphenylhydrazine by catalytic hydrogenation -
Google Patents [patents.google.com]

7. PubChemLite - (5-chloro-2-methoxyphenyl)hydrazine (C7H9ClN2O)
[pubchemlite.lcsb.uni.lu]

8. Bot Verification [rasayanjournal.co.in]

9. drughunter.com [drughunter.com]

10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for
drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

11. fishersci.com [fishersci.com]

12. tcichemicals.com [tcichemicals.com]

To cite this document: BenchChem. [5-Chloro-2-methoxyphenylhydrazine hydrochloride
chemical structure and analysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1587331#5-chloro-2-methoxyphenylhydrazine-
hydrochloride-chemical-structure-and-analysis]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1587331?utm_src=pdf-custom-synthesis
https://www.biosynth.com/p/FC66912/5446-16-2-5-chloro-2-methoxyphenylhydrazine-hydr
https://www.chemscene.com/product/5446-16-2.html
https://www.scbt.com/p/5-chloro-2-methoxy-phenyl-hydrazine-hydrochloride-5446-16-2
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4734093.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4734093.htm
https://www.echemi.com/sds/5-chloro-2-methoxy-phenyl-hydrazine-hydrochloride-pd180810127821.html
https://patents.google.com/patent/KR20040013626A/en
https://patents.google.com/patent/KR20040013626A/en
https://pubchemlite.lcsb.uni.lu/e/compound/408926
https://pubchemlite.lcsb.uni.lu/e/compound/408926
https://rasayanjournal.co.in/admin/php/upload/4384_pdf.pdf
https://drughunter.com/articles/roles-of-the-chloro-and-methoxy-groups-in-drug-discovery
https://pubmed.ncbi.nlm.nih.gov/30995567/
https://pubmed.ncbi.nlm.nih.gov/30995567/
https://www.fishersci.com/store/msds?partNumber=AAA1424422&productDescription=5-CHLRO-2-METHOXYANILINE+100G&vendorId=VN00024248&countryCode=US&language=en
https://www.tcichemicals.com/BE/en/sds/M0637_EU_6N.pdf
https://www.benchchem.com/product/b1587331#5-chloro-2-methoxyphenylhydrazine-hydrochloride-chemical-structure-and-analysis
https://www.benchchem.com/product/b1587331#5-chloro-2-methoxyphenylhydrazine-hydrochloride-chemical-structure-and-analysis
https://www.benchchem.com/product/b1587331#5-chloro-2-methoxyphenylhydrazine-hydrochloride-chemical-structure-and-analysis
https://www.benchchem.com/product/b1587331#5-chloro-2-methoxyphenylhydrazine-hydrochloride-chemical-structure-and-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587331?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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